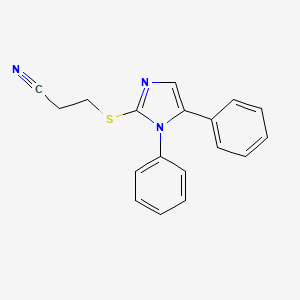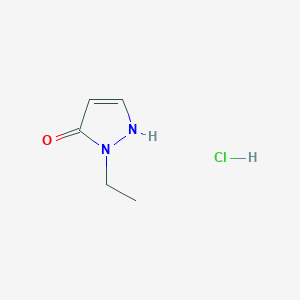![molecular formula C25H22ClN3O3 B3007656 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide CAS No. 894549-36-1](/img/structure/B3007656.png)
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide, is a novel anilidoquinoline derivative. Anilidoquinolines are a class of compounds known for their potential therapeutic effects in various diseases. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their therapeutic efficacy, such as in the treatment of Japanese encephalitis, where they have shown significant antiviral and antiapoptotic effects in vitro .
Synthesis Analysis
The synthesis of anilidoquinoline derivatives typically involves multiple steps, including cyclization and functional group transformations. For instance, a related compound, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, was synthesized using a basic cyclization of o-[(2-cyanovinyl)amino]benzoate in a tBuONa/tBuOH system, leading to a 3-cyano-4-hydroxyquinoline intermediate . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, with careful optimization to introduce the specific functional groups present in the molecule.
Molecular Structure Analysis
The molecular structure of anilidoquinoline derivatives is characterized by the quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The presence of various substituents, such as methoxy groups, chlorophenyl rings, and acetamide linkages, can significantly influence the compound's biological activity and pharmacokinetic properties. The structure-activity relationship (SAR) is crucial in understanding how these modifications affect the compound's efficacy and safety profile.
Chemical Reactions Analysis
Anilidoquinoline derivatives can undergo various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cyclization reactions. These reactions are essential for the synthesis and modification of the compound to enhance its therapeutic potential. The reactivity of the functional groups present in the molecule, such as the acetamide moiety and the methoxy group, would dictate the conditions under which these reactions can occur and the types of products that can be formed.
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like chlorophenyl and methoxy groups can affect the compound's lipophilicity, which in turn can impact its absorption, distribution, metabolism, and excretion (ADME) profile. High-performance liquid chromatography (HPLC) can be used to assess the purity of the synthesized compounds, as demonstrated in the synthesis of a related compound with 98.9% purity .
科学的研究の応用
Therapeutic Effects of Anilidoquinoline Derivatives
A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro. This compound demonstrated a significant decrease in viral load and an increase in survival rates in infected mice, highlighting the potential of such compounds in antiviral therapies (Ghosh et al., 2008).
Structural Aspects and Properties
Research into amide-containing isoquinoline derivatives has explored their structural aspects and properties, including their behavior when treated with different acids. These studies contribute to our understanding of the structural versatility and potential applications of quinoline-based compounds in materials science (Karmakar et al., 2007).
Antimicrobial Activity of Quinazolinone Derivatives
Quinazolinone derivatives have been investigated for their antimicrobial activities. The synthesis and evaluation of various quinazolinone compounds have demonstrated their potential as antimicrobial agents, contributing to the search for new therapeutic options against resistant microbial strains (Habib et al., 2012).
Synthesis and Characterization of Quinazolines
The synthesis and characterization of new quinazolines as potential antimicrobial agents highlight the ongoing efforts to develop novel compounds with therapeutic applications. These studies not only provide insights into the chemical synthesis of quinazoline derivatives but also explore their biological activities, offering a foundation for further pharmaceutical development (Desai et al., 2007).
特性
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-32-22-11-10-17-12-18(15-27-20-7-3-2-4-8-20)25(31)29(23(17)14-22)16-24(30)28-21-9-5-6-19(26)13-21/h2-14,27H,15-16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMBEEGFCHAIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

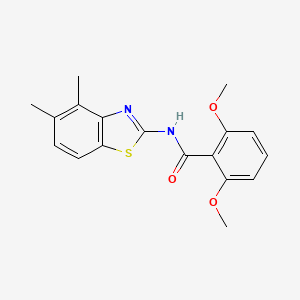

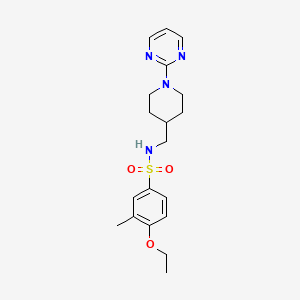

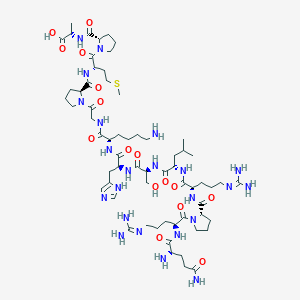
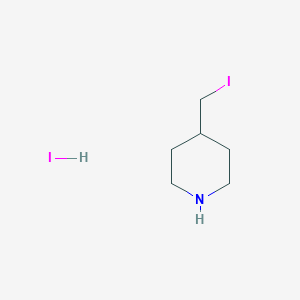
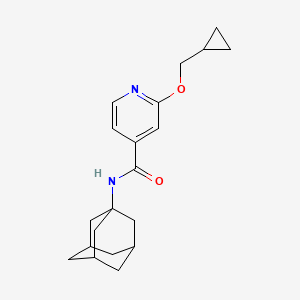
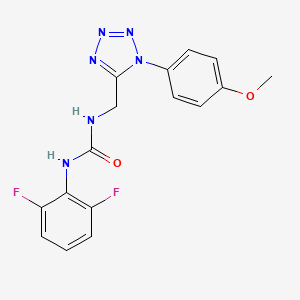
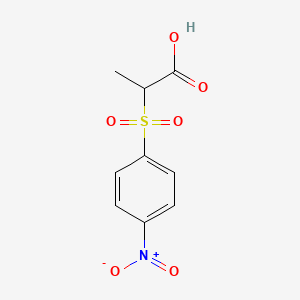
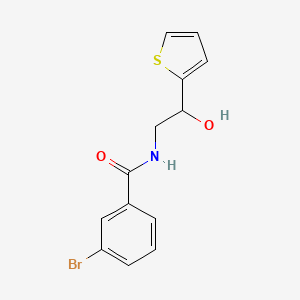
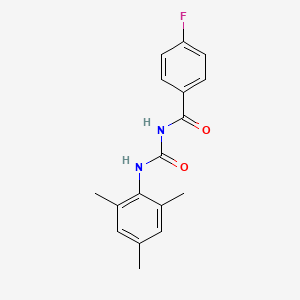
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)
